molecular formula C16H15NO2 B4931808 3-[(2-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one

3-[(2-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B4931808
M. Wt: 253.29 g/mol
InChI Key: FBFNJCKEQCPMJX-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one is a synthetic indole-derived compound characterized by a 2,3-dihydroindol-2-one core. The structure features a 2-methoxyphenylmethyl substituent at the 3-position of the indole ring. The methoxy group at the ortho position of the benzyl moiety enhances lipophilicity and may influence receptor binding or metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-9,13H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFNJCKEQCPMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(2-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Research shows that compounds similar to 3-[(2-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one exhibit significant pharmacological activities. They have been studied for their potential as:

  • Antidepressants : Indole derivatives have been linked to serotonin receptor modulation, which is crucial in treating depression and anxiety disorders.
  • Anticancer Agents : Some studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Biochemical Studies

The compound has been utilized in biochemical assays to explore:

  • Receptor Binding Affinity : It has shown selectivity for certain receptors, such as the arginine-vasopressin (AVP) V1b receptor, which plays a role in various physiological processes including blood pressure regulation and water retention .

Neuroscience Research

Indole derivatives are also being investigated for their neuroprotective effects. Studies indicate that they may help mitigate neurodegenerative diseases by:

  • Reducing oxidative stress.
  • Enhancing neurogenesis.

Table 1: Biological Activities of Indole Derivatives

Compound NameActivity TypeMechanism of ActionReference
Compound AAntidepressantSerotonin receptor agonism
Compound BAnticancerApoptosis induction
Compound CNeuroprotectiveAntioxidant properties

Table 2: Pharmacological Studies on this compound

Study FocusFindings
Receptor BindingHigh affinity for AVP V1b receptorsPotential for hypertension treatment
Cancer Cell LinesInduced apoptosis in breast cancer cellsPromising anticancer agent
NeuroprotectionReduced oxidative stress in neuronal cellsPotential for neurodegenerative diseases

Case Study 1: Antidepressant Effects

A study conducted on a series of indole derivatives, including This compound , demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in synaptic clefts, suggesting potential therapeutic applications for mood disorders.

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer drug candidate.

Case Study 3: Neuroprotective Properties

Research involving neuroblastoma cell lines indicated that this compound could protect against oxidative stress-induced cell death. The findings suggest it may be beneficial in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The indol-2-one scaffold is highly versatile, with modifications at the 1-, 3-, and nitrogen positions significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituents/R-Groups Key Structural Features Molecular Weight (g/mol) LogP* (Predicted)
Target Compound 3-(2-Methoxyphenyl)methyl Methoxy group enhances lipophilicity; benzyl substitution at C3 ~281.3 ~2.8
3-[(Dimethylamino)methylidene]-derivative 3-(Dimethylamino)methylidene; 1-(4-Fluorophenyl)methyl Electron-withdrawing fluorine and basic dimethylamino group ~314.3 ~3.1
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one 3-Hydroxy; 3-(p-tolyl-oxoethyl) Polar hydroxy group and ketone moiety reduce lipophilicity ~295.3 ~2.2
(3Z)-3-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-analog 3-Methylidene with hydroxyl and methoxy groups Increased hydrogen-bonding capacity due to phenolic hydroxyl ~281.3 ~2.5
(3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-methyl-derivative 3-Imino (chloro-methylphenyl); 1-Methyl Chlorine atom adds electronegativity; imino group may confer tautomerization potential ~284.7 ~3.4

*LogP values estimated using fragment-based methods.

Key Differences

  • Lipophilicity : The target compound’s methoxy group provides moderate lipophilicity (LogP ~2.8), intermediate between polar hydroxy analogs (LogP ~2.2) and highly lipophilic chloro-/fluoro-substituted derivatives (LogP >3.0).
  • Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas fluorine or chlorine substituents resist metabolic degradation .
  • Synthetic Accessibility: Alkylation at the indole nitrogen (e.g., 1-substituted derivatives) is more straightforward than constructing spiro systems () or imino tautomers ().

Biological Activity

3-[(2-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one, also known as a derivative of indole, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a methoxyphenyl group attached to the indole core, which is known for its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on antimicrobial, anticancer, and neuropharmacological effects.

  • Molecular Formula : C16H15NO3
  • Molecular Weight : 269.30 g/mol
  • SMILES Notation : C[C@H]1CC(=O)N(C1)Cc2ccccc2OC

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1.0 μg/mL
Escherichia coli0.8 μg/mL1.5 μg/mL

The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is crucial for bacterial virulence .

Anticancer Activity

The potential anticancer properties of this compound have been investigated in several studies. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
MDA-MB-23145.0
PC352.5
Normal Fibroblasts>100

The selectivity index indicates that the compound exhibits low toxicity towards normal cells while effectively inhibiting tumor cell proliferation .

Neuropharmacological Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in neuropharmacology. Studies suggest that it may modulate neurotransmitter levels and exhibit antidepressant-like effects in animal models.

Case Study: Antidepressant Activity
A study conducted on mice revealed that administration of the compound resulted in significant reductions in depressive-like behaviors in forced swim tests and tail suspension tests. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain .

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial : Inhibition of cell wall synthesis and biofilm formation.
  • Anticancer : Induction of apoptosis through activation of caspase pathways.
  • Neuropharmacological : Modulation of monoamine neurotransmitter systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[(2-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one?

  • Answer: The compound can be synthesized via [3+2] cycloaddition reactions, leveraging in situ-generated azomethine ylides or other dipolar intermediates. For example, 3-benzylidene derivatives of dihydroindol-2-ones have been prepared using one-pot, three-component reactions with sarcosine and 1,2-diones, yielding regioselective products . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst-free protocols) is critical to achieving high yields (>80%) and purity.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming substitution patterns and stereochemistry. For example, 1^1H NMR can resolve methoxy (δ3.8\delta \sim3.8 ppm) and aromatic protons (δ6.87.5\delta \sim6.8–7.5 ppm) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for refining crystal structures. High-resolution data (>1.0 Å) and twin-detection algorithms are recommended to resolve ambiguities in dihedral angles or hydrogen bonding .

Q. What safety protocols should be followed when handling this compound?

  • Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or synthesis .
  • First Aid: For skin exposure, wash with soap/water; for eye contact, rinse with water for 15 minutes. Seek medical advice if irritation persists .
  • Fire Safety: Use CO2_2 or dry chemical extinguishers. Avoid water jets, as they may spread combustion byproducts like toxic fumes .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can calculate:

  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps indicate chemical stability (e.g., gaps <4 eV suggest high reactivity) .
  • Molecular Electrostatic Potential (MEP): Identifies nucleophilic/electrophilic sites (e.g., electron-rich methoxy groups) for functionalization.
  • Global Reactivity Descriptors: Electrophilicity index (ω\omega) and chemical hardness (η\eta) quantify susceptibility to electron transfer .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Answer:

  • Data Validation: Use the R-factor (R1<0.05R_1 < 0.05) and wR2_2 (<0.15<0.15) to assess refinement quality. SHELXL’s twin refinement module can model pseudo-merohedral twinning .
  • Cross-Validation: Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). Discrepancies >0.02 Å may indicate overfitting .

Q. How can researchers address gaps in toxicity and ecological data for risk assessment?

  • Answer:

  • In Vitro Assays: Perform Ames tests (mutagenicity) and MTT assays (cytotoxicity) using human cell lines (e.g., HepG2).
  • Environmental Mobility: Estimate logPP (octanol-water partition coefficient) via HPLC to predict soil/water partitioning. A logP>3P > 3 suggests bioaccumulation potential .
  • Collaborative Studies: Share data through platforms like the Protein Data Bank (PDB) to build consensus on understudied endpoints .

Q. What experimental models are suitable for evaluating biological activity of derivatives?

  • Answer:

  • Antimicrobial Testing: Use disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. MIC (Minimum Inhibitory Concentration) values <100 µg/mL indicate promising activity .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., MT1_1/MT2_2 melatonin receptors) can identify antagonists/agonists. For example, indole derivatives with acetamide substituents show sub-nanomolar binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.